molecular formula C5H9NO4 B14161634 5-Hydroxy-4-oxonorvaline CAS No. 26911-39-7

5-Hydroxy-4-oxonorvaline

Cat. No.: B14161634
CAS No.: 26911-39-7
M. Wt: 147.13 g/mol
InChI Key: FRTKOPTWTJLHNO-BYPYZUCNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-4-oxonorvaline can be synthesized through a divergent, enantioselective synthetic strategy. One common method involves the asymmetric transfer allylation of glycine Schiff base using the Corey catalyst derived from cinchonidine. This process yields (S)-allylglycine, which serves as a starting material for further reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the enantioselective synthesis approach mentioned above can be scaled up for industrial applications, ensuring high yields and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-oxonorvaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amino alcohols .

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-oxonorvaline involves the inhibition of homoserine dehydrogenase, an enzyme crucial for amino acid synthesis. The compound forms a covalent adduct with the enzyme’s cofactor, nicotinamide adenine dinucleotide (NAD), leading to potent antifungal activity .

Properties

CAS No.

26911-39-7

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S)-2-amino-5-hydroxy-4-oxopentanoic acid

InChI

InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1

InChI Key

FRTKOPTWTJLHNO-BYPYZUCNSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)CO

Canonical SMILES

C(C(C(=O)O)N)C(=O)CO

Origin of Product

United States

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